4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoicacid
Overview
Description
4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid is an organic compound that features a thiadiazole ring, a benzoic acid moiety, and a thiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-mercapto-1,3,4-thiadiazole.
Thiomethylation: The 2-mercapto-1,3,4-thiadiazole is then reacted with chloromethyl benzene under basic conditions to introduce the thiomethyl group, forming 4-(5-mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzene.
Carboxylation: Finally, the benzene ring is carboxylated using a suitable reagent such as carbon dioxide under high pressure and temperature to yield 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The thiol group in the thiadiazole ring can undergo oxidation to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-Mercapto-1,3,4-thiadiazole: Lacks the benzoic acid moiety and thiomethyl group.
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-benzoic acid: Similar structure but without the thiomethyl group.
4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-phenol: Contains a phenol group instead of a benzoic acid moiety.
Uniqueness: 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid is unique due to the presence of both the thiadiazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanylmethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S3/c13-8(14)7-3-1-6(2-4-7)5-16-10-12-11-9(15)17-10/h1-4H,5H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQNJXBQTGXTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555115 | |
Record name | 4-{[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-96-1 | |
Record name | 4-{[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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